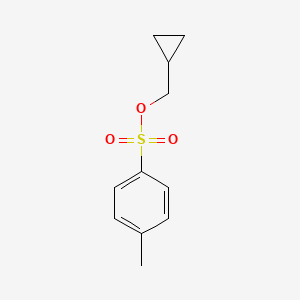

Cyclopropylmethyl 4-methylbenzene-1-sulfonate

Description

Cyclopropylmethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by a cyclopropylmethyl group attached to a 4-methylbenzene-1-sulfonate moiety

Properties

IUPAC Name |

cyclopropylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-9-2-6-11(7-3-9)15(12,13)14-8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPMREPGSFVNAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropylmethyl 4-methylbenzene-1-sulfonate typically involves the reaction of cyclopropylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Cyclopropylmethanol+4-methylbenzenesulfonyl chloride→Cyclopropylmethyl 4-methylbenzene-1-sulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation: The cyclopropylmethyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Nucleophilic Substitution: Formation of substituted cyclopropylmethyl derivatives.

Oxidation: Formation of cyclopropylcarboxylic acid or cyclopropyl ketone.

Reduction: Formation of cyclopropylmethyl sulfide.

Scientific Research Applications

Cyclopropylmethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the development of functional materials, such as electrolytes for lithium-ion batteries, to enhance performance under low-temperature conditions

Mechanism of Action

The mechanism of action of Cyclopropylmethyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, thereby modulating their activity. The cyclopropylmethyl group can also participate in hydrophobic interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- Cyclopropylmethyl 4-chlorobenzene-1-sulfonate

- Cyclopropylmethyl 4-nitrobenzene-1-sulfonate

- Cyclopropylmethyl 4-methoxybenzene-1-sulfonate

Uniqueness

Cyclopropylmethyl 4-methylbenzene-1-sulfonate is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and make it a valuable intermediate in organic synthesis.

Biological Activity

Cyclopropylmethyl 4-methylbenzene-1-sulfonate, a sulfonate derivative, has attracted attention for its potential biological activities. This article summarizes the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a methyl-substituted benzene sulfonate. This unique structure may influence its reactivity and biological interactions. The compound is often evaluated alongside related sulfonate derivatives due to their similar chemical behavior.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Properties : Preliminary studies suggest that sulfonate derivatives, including this compound, exhibit antimicrobial activity against various bacterial strains. This potential makes them candidates for further exploration in drug development aimed at treating infections.

- Anticancer Activity : Initial research indicates that compounds with similar structures may possess anticancer properties. The mechanism often involves modulation of cellular pathways that lead to apoptosis or inhibition of cell proliferation.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets in biological systems, potentially binding to receptors or enzymes and modulating their activity.

Case Studies and Experimental Data

- Antimicrobial Activity : A study evaluated the efficacy of various sulfonate compounds against common bacterial pathogens. This compound showed moderate inhibitory effects, suggesting its potential as an antimicrobial agent.

- Anticancer Potential : In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines, although further studies are needed to confirm these effects in vivo.

- Structure-Activity Relationship (SAR) : Research has focused on understanding how structural modifications affect the biological activity of sulfonates. For instance, variations in the alkyl chain length and substitution patterns have been correlated with changes in potency against different biological targets .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl group attached to a methyl-substituted benzene sulfonate | Antimicrobial, potential anticancer |

| 4-Methylbenzenesulfonic acid | Sulfonic acid group on a methyl-substituted benzene | Commonly used as a reagent |

| 1-Fluorocyclopropylmethyl 4-methylbenzenesulfonate | Fluorinated cyclopropane structure | Enhanced reactivity and potential biological properties |

This table illustrates how this compound compares with related compounds, highlighting its unique structural features that may confer distinct biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.